[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid

Catalog No.
S13376514
CAS No.
2865-60-3
M.F
C14H13O4P
M. Wt
276.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid

CAS Number

2865-60-3

Product Name

[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]-2-phenylacetic acid

Molecular Formula

C14H13O4P

Molecular Weight

276.22 g/mol

InChI

InChI=1S/C14H13O4P/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)(H,17,18)

InChI Key

HWYUCJKANQKHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)P(=O)(C2=CC=CC=C2)O

The chemical behavior of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be analyzed through various types of reactions:

  • Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
  • Phosphorylation: The phosphoryl group can engage in transfer reactions, where it donates a phosphate group to other molecules, influencing their biological activity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the phosphorus atom, leading to the formation of different derivatives.

These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.

Hydroxy(phenyl)phosphoryl(phenyl)acetic acid exhibits various biological activities, particularly as an enzyme inhibitor. Studies have shown that compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact with biological targets selectively. The compound's phosphoryl group is critical for its interaction with enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and energy metabolism .

The synthesis of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be achieved through several methods:

  • Phosphorylation Reaction: Starting from phenylacetic acid, the introduction of a phosphoryl group can be achieved using phosphorus oxychloride or phosphoric acid under controlled conditions.
  • Hydroxylation: The addition of a hydroxyl group can be performed via nucleophilic substitution using appropriate reagents that introduce the hydroxy functionality without disrupting the existing phenyl and acetic acid moieties.
  • Coupling Reactions: Utilizing coupling agents, the phenyl groups can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds.

These methods highlight the compound's synthetic flexibility and potential for modification.

Hydroxy(phenyl)phosphoryl(phenyl)acetic acid has several applications:

  • Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic disorders or cancer.
  • Agricultural Chemicals: The compound may serve as a bioactive agent in pesticides or herbicides due to its potential effects on plant growth regulators.
  • Biochemical Research: It can be used as a tool in biochemical assays to study enzyme activity and metabolic pathways.

Research into the interaction of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid with biological systems has revealed its potential as an enzyme inhibitor. Interaction studies often focus on:

  • Binding Affinity: Determining how strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound influences enzymatic activity through competitive or non-competitive inhibition.
  • Selectivity: Evaluating whether the compound selectively inhibits certain pathways over others, which is crucial for minimizing side effects in therapeutic applications .

Several compounds share structural similarities with Hydroxy(phenyl)phosphoryl(phenyl)acetic acid. These include:

  • Phenylphosphonic Acid: Lacks the acetic acid moiety but retains similar phosphoryl characteristics.
  • Phenyl Acetate: A simpler ester that lacks phosphorus but shares the phenolic structure.
  • Diphenyl Phosphate: Contains two phenyl groups and a phosphate but differs in biological activity due to structural variations.

Comparison Table

Compound NameKey FeaturesBiological Activity
Hydroxy(phenyl)phosphoryl(phenyl)acetic acidHydroxy and phosphoryl groups; versatilePotential enzyme inhibitor
Phenylphosphonic AcidPhosphoryl group only; no hydroxylModerate bioactivity
Phenyl AcetateEster; no phosphorusLimited biological interaction
Diphenyl PhosphateTwo phenyl groups; no hydroxylStronger inhibition potential

This comparison highlights Hydroxy(phenyl)phosphoryl(phenyl)acetic acid's unique combination of functional groups, granting it distinctive properties that may enhance its biological activity compared to similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.05514589 g/mol

Monoisotopic Mass

276.05514589 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

Explore Compound Types